molecular formula C9H13BrN4 B14840175 2-Bromo-4-(4-methylpiperazin-1-YL)pyrimidine

2-Bromo-4-(4-methylpiperazin-1-YL)pyrimidine

Cat. No.: B14840175
M. Wt: 257.13 g/mol
InChI Key: PVLRXWYBBNLOGV-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic organic compound that features a bromine atom and a methylpiperazine group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine can be synthesized through a one-step reaction involving 5-bromo-2-chloropyrimidine and N-methylpiperazine . The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can include nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution (S_NAr): Common nucleophiles include amines, thiols, and alkoxides. The reaction typically requires a polar aprotic solvent and a base.

    Palladium-Catalyzed Cross-Coupling: Reagents such as arylboronic acids or stannanes are used in the presence of a palladium catalyst and a base. Solvents like toluene or DMF are often employed.

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting with an amine could yield an aminopyrimidine derivative, while a cross-coupling reaction with an arylboronic acid would produce a biaryl compound.

Scientific Research Applications

2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperazine ring can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is unique due to the specific positioning of the bromine atom and the methylpiperazine group on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H13BrN4

Molecular Weight

257.13 g/mol

IUPAC Name

2-bromo-4-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C9H13BrN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3

InChI Key

PVLRXWYBBNLOGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)Br

Origin of Product

United States

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